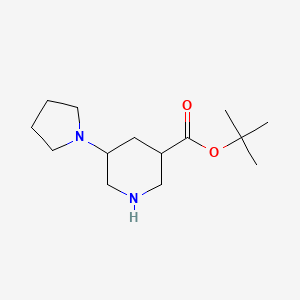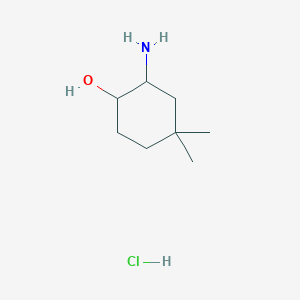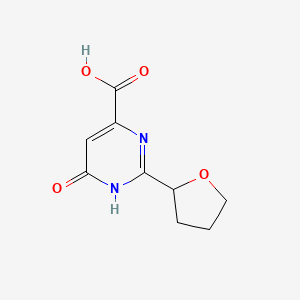![molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic compound characterized by a unique structural motif that includes a cyclopropyl group and a chloromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes with good efficiency . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides a direct and stereoselective route to bicyclo[3.1.0]hexane skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes are favored due to their efficiency and ability to produce large quantities of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The strained ring system makes the compound a suitable candidate for cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Its strained ring system and reactivity make it useful in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but exhibit similar reactivity and applications in materials science.
Uniqueness
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is unique due to its specific combination of a cyclopropyl group and a chloromethyl substituent, which imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H15Cl |
|---|---|
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
Clave InChI |
YIQFYNFMYFABTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC3CC3C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


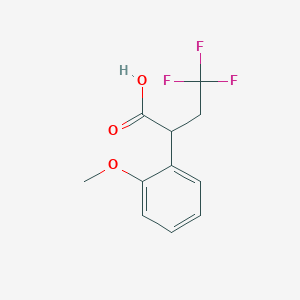


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
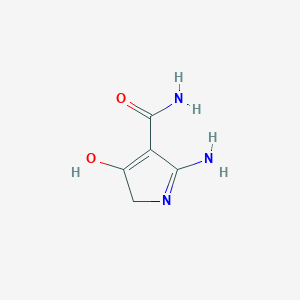
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
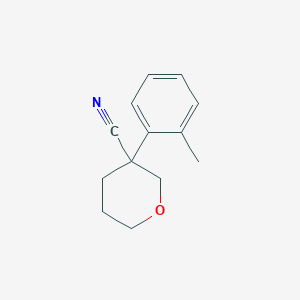
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

